(3S)-3-Methyl-ethylester Heptanoic Acid

Description

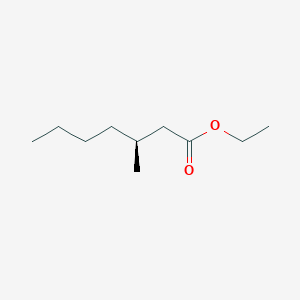

Structure

3D Structure

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

ethyl (3S)-3-methylheptanoate |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-9(3)8-10(11)12-5-2/h9H,4-8H2,1-3H3/t9-/m0/s1 |

InChI Key |

OTNDYEHGLRZQIN-VIFPVBQESA-N |

Isomeric SMILES |

CCCC[C@H](C)CC(=O)OCC |

Canonical SMILES |

CCCCC(C)CC(=O)OCC |

Origin of Product |

United States |

Significance of Chirality and Stereochemistry in Complex Organic Molecules and Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry that has profound implications for the structure and function of organic molecules. researchgate.net Molecules that exist as a pair of non-superimposable mirror images are called enantiomers. vt.edu While enantiomers possess identical physical properties in an achiral environment, their spatial arrangement dictates how they interact with other chiral molecules, leading to vastly different biological activities. researchgate.net

This stereospecificity is a hallmark of biological systems. nih.gov Enzymes, receptors, and other proteins are themselves chiral, composed of L-amino acids. Consequently, they often interact preferentially with only one enantiomer of a chiral substrate or ligand, much like a right hand fits into a right-handed glove but not a left-handed one. nih.gov This discrimination is critical in numerous biological processes, from taste and smell to metabolic pathways and pharmacological responses. For instance, the two enantiomers of the compound carvone (B1668592) are perceived as entirely different scents: (R)-carvone smells of spearmint, while (S)-carvone has the aroma of caraway. nih.gov

The importance of stereochemistry is particularly pronounced in pharmaceutical science, where one enantiomer of a drug may be therapeutic while the other could be inactive or even toxic. researchgate.net This necessitates the development of methods to produce enantiomerically pure compounds to ensure safety and efficacy. Therefore, a deep understanding of chirality and the three-dimensional arrangement of atoms is crucial for designing new drugs, understanding biological mechanisms, and advancing the field of organic chemistry. researchgate.netnih.gov

Overview of Ethyl 3s 3 Methylheptanoate Within the Landscape of Methyl Branched Lipid Research

Ethyl (3S)-3-methylheptanoate is a chiral ester that belongs to the broader class of methyl-branched lipids. While this specific compound is not as extensively studied as some other lipids, its structure is representative of a class of molecules with significant biological roles, particularly as semiochemicals in insect communication. nih.gov Methyl-branched hydrocarbons and their derivatives are key components of the cuticular lipids that cover the exoskeleton of insects, where they act as contact sex pheromones, kairomones, and signals for nestmate recognition. researchgate.netnih.gov

The biological activity of these methyl-branched lipids is often directly correlated with their specific stereochemistry. nih.gov The position of the methyl branch and the absolute configuration of the chiral center are critical for recognition by insect receptors. For example, a related compound, ethyl 4-methyl heptanoate (B1214049), has been identified as a male-produced pheromone in the burying beetle Nicrophorus vespilloides, attracting both males and females. nih.gov Similarly, the specific enantiomer of 3-methylheptacosane (B3047540) is the key component of the contact sex pheromone for the parasitoid wasp Lariophagus distinguendus. researchgate.net

Research into compounds like ethyl (3S)-3-methylheptanoate is crucial for several reasons:

Elucidating Structure-Activity Relationships: Studying the biological responses to different enantiomers helps scientists understand how molecular shape influences receptor binding and signaling pathways. nih.gov

Pest Management: Identifying and synthesizing the specific stereoisomers of insect pheromones can lead to the development of highly specific and environmentally friendly pest control strategies. researchgate.net

Model Systems: Enantiomerically pure esters like ethyl (3S)-3-methylheptanoate serve as valuable model compounds for developing and refining methods of asymmetric synthesis and chiral separation. nih.govelsevierpure.com

The study of such molecules contributes to the broader field of lipidomics, which seeks to understand the full complement of lipids in a biological system and their diverse functions, from membrane structure to cell signaling. nih.govfrontiersin.org

| Property | Value |

|---|---|

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

| Exact Mass | 172.146329876 Da |

| Topological Polar Surface Area | 26.3 Ų |

Data sourced from PubChem CID 13040624. nih.gov

Historical Context and Evolution of Research on Enantiomerically Pure Esters

Chemoenzymatic and Biocatalytic Approaches to Chiral Methyl-Branched Esters

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions. These approaches leverage the inherent stereoselectivity of enzymes to achieve transformations that are often challenging to accomplish with traditional chemical methods.

Lipase-Catalyzed Asymmetric Transformations and Kinetic Resolutions

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, but in non-aqueous environments, they can be effectively used for esterification and transesterification reactions. mdpi.com One of the most common applications of lipases in asymmetric synthesis is the kinetic resolution of racemic mixtures. In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic starting material at a much faster rate than the other, allowing for the separation of the two enantiomers.

For the synthesis of ethyl (3S)-3-methylheptanoate, a racemic mixture of 3-methylheptanoic acid or its ethyl ester can be subjected to lipase-catalyzed kinetic resolution. For instance, a lipase (B570770) such as Candida antarctica lipase B (CALB), a widely used and versatile biocatalyst, can be employed. nih.gov In a typical resolution of racemic ethyl 3-methylheptanoate, the lipase would selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer, ethyl (3S)-3-methylheptanoate, unreacted and in high enantiomeric excess. Conversely, in an esterification reaction starting from racemic 3-methylheptanoic acid and ethanol (B145695), a lipase could selectively esterify the (S)-enantiomer.

While specific data for the lipase-catalyzed resolution of ethyl 3-methylheptanoate is not extensively detailed in publicly available literature, the principles can be illustrated by the successful resolution of structurally similar 3-aryl alkanoic acids. nih.gov

| Substrate (Ethyl Ester of) | Biocatalyst | Conversion (%) | Enantiomeric Excess of Acid (eeacid, %) | Enantiomeric Excess of Ester (eeester, %) | Enantioselectivity (E) |

|---|---|---|---|---|---|

| 3-Phenylbutanoic acid | Pseudomonas fluorescens | 50 | 98 (S) | 99 (R) | >200 |

| 3-(4-Chlorophenyl)butanoic acid | Candida rugosa | 48 | 95 (S) | 91 (R) | >100 |

| 3-(4-Methoxyphenyl)butanoic acid | Pseudomonas cepacia | 51 | 97 (S) | 99 (R) | >150 |

This table illustrates the high enantioselectivity achievable with lipase-catalyzed hydrolysis for structurally related compounds, a principle applicable to the resolution of ethyl 3-methylheptanoate.

Microbial Reduction and Fermentation Strategies for Stereoselective Production

Microbial reduction, often utilizing whole-cell biocatalysts such as baker's yeast (Saccharomyces cerevisiae) or other fungi and bacteria, is a well-established method for the enantioselective synthesis of chiral alcohols from prochiral ketones. scielo.br This strategy can be adapted for the synthesis of precursors to ethyl (3S)-3-methylheptanoate.

A potential route involves the asymmetric reduction of ethyl 3-oxo-heptanoate. While this would yield a hydroxyl group at the 3-position, subsequent chemical modifications could lead to the desired 3-methyl group. A more direct, albeit less common, approach would be the bioreduction of a suitable unsaturated precursor.

The effectiveness of microbial reduction is highly dependent on the substrate and the specific microorganism employed. Different microorganisms can exhibit opposite stereoselectivities. For example, in the reduction of ethyl acetoacetate (B1235776), baker's yeast typically yields the (S)-enantiomer of ethyl 3-hydroxybutanoate, while other microorganisms like Geotrichum candidum can produce the (R)-enantiomer. mdpi.com

| Microorganism | Product Enantiomer | Enantiomeric Excess (ee, %) |

|---|---|---|

| Saccharomyces cerevisiae (Baker's Yeast) | (S) | 83-90 |

| High Temperature Yeast | (S) | 96 |

| Geotrichum candidum | (R) | Variable |

| Immobilized Acetobacter sp. | (R) | >98 |

This table demonstrates the potential for high enantioselectivity in microbial reductions, a strategy that could be explored for precursors of ethyl (3S)-3-methylheptanoate.

Enzymatic Esterification and Transesterification Pathways

Enzymatic esterification and transesterification offer direct routes to chiral esters. In the context of ethyl (3S)-3-methylheptanoate synthesis, these methods can be employed in two primary ways:

Esterification of a chiral acid: If enantiomerically pure (3S)-3-methylheptanoic acid is available, it can be esterified with ethanol using a lipase as a catalyst. This enzymatic approach avoids harsh acidic or basic conditions that could lead to racemization.

Transesterification: A racemic or prochiral ester can undergo transesterification with ethanol in the presence of a lipase. In a kinetic resolution scenario, the lipase would selectively catalyze the transesterification of one enantiomer of a racemic ester with ethanol.

The choice of solvent, water activity, and the nature of the acyl donor are critical parameters that influence the efficiency and selectivity of these enzymatic reactions. nih.gov For instance, lipase-catalyzed transesterification of ethyl butyrate (B1204436) has been studied, demonstrating the feasibility of such transformations. orgsyn.org

Asymmetric Organocatalysis and Metal-Catalyzed Enantioselective Routes

In addition to biocatalytic methods, asymmetric catalysis using small organic molecules (organocatalysis) or metal complexes with chiral ligands provides powerful strategies for the enantioselective synthesis of ethyl (3S)-3-methylheptanoate.

Chiral Auxiliary and Ligand-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. libretexts.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of (3S)-3-methylheptanoic acid, a chiral auxiliary, such as a chiral oxazolidinone, can be attached to a precursor molecule. libretexts.org For example, crotonic acid can be converted to its N-acyl oxazolidinone derivative. The conjugate addition of a butyl nucleophile (from an organocuprate reagent, for instance) to this system would be directed by the chiral auxiliary, leading to the formation of the desired stereocenter at the 3-position. Subsequent hydrolysis would remove the auxiliary and provide (3S)-3-methylheptanoic acid, which can then be esterified to give the final product.

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Aldol (B89426) reactions, alkylations, conjugate additions | Provides high diastereoselectivity through chelation control. |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones that direct alkylation. |

| Camphorsultam | Diels-Alder reactions, alkylations | Rigid bicyclic structure provides excellent steric shielding. |

| Pseudoephedrine | Alkylation of amides | Directs alkylation to be syn to the methyl group and anti to the hydroxyl group. |

This table highlights some of the chiral auxiliaries that can be employed to control stereochemistry in the synthesis of chiral molecules like (3S)-3-methylheptanoic acid.

Stereocontrolled Carbon-Carbon Bond Formation Strategies

The key C-C bond formation in the synthesis of ethyl (3S)-3-methylheptanoate is the introduction of the butyl group at the 3-position of a four-carbon precursor. Asymmetric conjugate addition is a powerful strategy for this transformation. libretexts.org

This can be achieved using a prochiral α,β-unsaturated ester, such as ethyl crotonate, and a butyl nucleophile in the presence of a chiral catalyst. Both metal-based catalysts and organocatalysts can be employed.

Metal-Catalyzed Conjugate Addition: A copper(I) or copper(II) salt combined with a chiral ligand (e.g., a phosphoramidite (B1245037) or a ferrocenyl-based ligand) can catalyze the addition of a Grignard reagent (butylmagnesium bromide) or an organozinc reagent (dibutylzinc) to ethyl crotonate with high enantioselectivity. libretexts.org

Organocatalytic Conjugate Addition: Chiral amines or thiourea-based organocatalysts can activate the α,β-unsaturated ester towards nucleophilic attack by an enamine or enolate intermediate, leading to the formation of the desired stereocenter. mdpi.com

The synthesis of (R)- and (S)-3-methylheptanoic acids has been accomplished, and these methods can be adapted to produce the ethyl ester. researchgate.net For instance, the conjugate addition of organocopper reagents to α,β-unsaturated carboxylic acid derivatives bearing a chiral auxiliary has been shown to proceed with high enantiomeric excess. researchgate.net

Total Synthesis Routes for Complex Methyl-Branched Heptanoate (B1214049) Derivatives

The synthesis of complex natural products often requires the development of sophisticated strategies to control the stereochemistry of multiple chiral centers. Many of these natural products, particularly polyketides and insect pheromones, feature methyl-branched hydrocarbon chains where the stereochemistry of the methyl group is critical for their biological activity. nih.govnih.gov The methodologies developed for these total syntheses provide a valuable toolkit for the asymmetric synthesis of simpler, yet stereochemically defined, molecules like ethyl (3S)-3-methylheptanoate.

Polyketide biosynthesis, a natural process for constructing complex carbon skeletons, has inspired many synthetic approaches. nih.govfrontiersin.org In a bioinspired iterative approach, simple building blocks are sequentially added, and the stereochemistry of the resulting methyl groups is controlled at each step. frontiersin.org This often involves the use of chiral auxiliaries or asymmetric catalysts. For instance, the synthesis of skipped methyl-branched structures, which are common in polyketides, has been achieved using chiral auxiliary-based asymmetric alkylation. frontiersin.org

A key strategy in the synthesis of methyl-branched structures is the stereoselective conjugate addition of organometallic reagents to α,β-unsaturated esters. The use of chiral ligands in copper-catalyzed conjugate additions has proven to be a powerful method for establishing the stereocenter at the β-position. orgsyn.org For example, the enantioselective 1,6-conjugate addition of propargyl and allyl groups to dienoates has been achieved with high efficiency using organocopper catalysts, demonstrating the potential for creating complex chiral architectures. nih.govnih.gov

Furthermore, total syntheses of insect sex pheromones, which often contain methyl-branched ester moieties, have driven the development of highly stereoselective methods. beilstein-journals.orgresearchgate.net For instance, the synthesis of the sex pheromone of the Korean apricot wasp involved the use of stereoisomeric mixtures of methyl-branched hydrocarbons, highlighting the importance of stereocontrol in achieving biological activity. researchgate.net Iron-mediated cross-coupling reactions have also emerged as a powerful tool in the synthesis of insect pheromones, allowing for the efficient formation of key carbon-carbon bonds with high stereochemical fidelity. beilstein-journals.org

Below is a table summarizing selected total synthesis routes that employ methodologies applicable to the synthesis of complex methyl-branched heptanoate derivatives.

| Natural Product/Target Molecule | Key Methodologies | Applicability to Ethyl (3S)-3-Methylheptanoate Synthesis |

|---|---|---|

| Polyketides (e.g., Siphonarienone) | Chiral Auxiliary-Based Asymmetric Alkylation | Direct application for introducing the methyl group at the C3 position with stereocontrol. frontiersin.org |

| Anti-HIV Agent (–)-Equisetin | Enantioselective 1,6-Conjugate Addition | Adaptable for the conjugate addition of a methyl group to a suitable α,β-unsaturated heptenoate precursor. nih.gov |

| Insect Pheromones | Iron-Mediated Cross-Coupling | Can be used to construct the heptanoate backbone with a pre-installed chiral methyl group. beilstein-journals.org |

| Threatened Salt Marsh Bagworm Moth Pheromone | Wittig Reaction and Oxidation | Applicable for the construction of the unsaturated precursor to the heptanoate chain. ird.fr |

Derivatization and Structural Modification Strategies for Chiral Heptanoates

The characterization and functionalization of chiral heptanoates like ethyl (3S)-3-methylheptanoate often necessitate derivatization or structural modification. These strategies are crucial for determining enantiomeric purity, elucidating absolute configuration, and exploring structure-activity relationships.

Derivatization for Chiral Analysis:

Determining the enantiomeric excess (ee) of a chiral compound is a critical step in asymmetric synthesis. While chiral chromatography can often separate enantiomers directly, derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a common and powerful alternative. These diastereomers can then be separated and quantified using standard achiral chromatography (GC or HPLC) or analyzed by NMR spectroscopy.

A widely used CDA for carboxylic acids and their derivatives is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride. scientificlabs.co.uksigmaaldrich.com Reaction of a chiral alcohol (obtained after hydrolysis of the ester) with Mosher's acid chloride yields diastereomeric esters. The distinct chemical shifts of the protons or fluorine atoms in the ¹H or ¹⁹F NMR spectra of these diastereomers allow for the determination of the enantiomeric ratio. researchgate.netumn.edu

Another approach involves the use of chiral α-amino acid-based NMR solvating agents. These agents form transient diastereomeric complexes with the analyte, leading to observable chemical shift differences in the NMR spectrum, which can be used to quantify the enantiomers. semmelweis.hu

The table below outlines common derivatization strategies for the analysis of chiral heptanoates.

| Derivatization Strategy | Reagent/Method | Analytical Technique | Key Advantages |

|---|---|---|---|

| Formation of Diastereomeric Esters | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | NMR Spectroscopy (¹H, ¹⁹F) | Well-established method, provides information on absolute configuration. scientificlabs.co.uksigmaaldrich.com |

| Formation of Diastereomeric Amides | Chiral Amines | HPLC, GC | Can provide excellent separation of diastereomers. |

| Use of Chiral Solvating Agents | Chiral α-Amino Acid-Based Solvating Agents | NMR Spectroscopy | Non-covalent derivatization, sample can be recovered. semmelweis.hu |

Structural Modification Strategies:

The structural modification of chiral heptanoates can be undertaken to explore the impact of different functional groups on biological activity or to synthesize novel derivatives. A common point of modification is the α-position to the carbonyl group.

α-Alkylation of the corresponding ester enolate allows for the introduction of various substituents at the C2 position. This can be achieved by deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. youtube.com The stereochemical outcome of such reactions can be controlled by using chiral auxiliaries attached to the ester, which direct the approach of the electrophile. wikipedia.org

The ester group itself can also be modified. For instance, hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a handle for further functionalization, such as amide bond formation or reduction to the corresponding alcohol.

These structural modifications allow for the creation of a library of compounds based on the chiral 3-methylheptanoate scaffold, which can be valuable for structure-activity relationship studies and the development of new bioactive molecules.

Microbial Biosynthesis and Secretion Mechanisms of Chiral Methyl-Branched Esters

The microbial world is a rich source of enzymes capable of producing chiral compounds with high specificity. The synthesis of chiral esters in microorganisms often involves enzymes such as lipases, esterases, and dehydrogenases that exhibit high stereo-, regio-, and chemo-selectivity. researchgate.net These enzymatic processes offer several advantages, including high catalytic efficiency, mild operating conditions, and fewer environmental concerns. researchgate.net

Various microorganisms are known to produce chiral esters. For instance, baker's yeast (Saccharomyces cerevisiae) is widely used for the enantioselective reduction of keto esters to their corresponding hydroxy esters. elsevierpure.com Other yeasts and fungi, such as Geotrichum candidum, have also been employed for the production of specific enantiomers of hydroxy esters. researchgate.net Bacteria like Rhodococcus erythropolis have been identified for their ability to perform enantioselective hydrolysis of nitriles to produce chiral acids, which can then be esterified. nih.gov

The key enzymes involved in these transformations include:

Ketoreductases and Alcohol Dehydrogenases: These enzymes catalyze the stereoselective reduction of a ketone group to a hydroxyl group, establishing a chiral center. For example, yeast alcohol dehydrogenase (YADH) can reduce ethyl acetoacetate to (S)-ethyl 3-hydroxybutanoate with high enantiomeric excess. elsevierpure.comresearchgate.net

Lipases and Esterases: These enzymes are crucial for the resolution of racemic mixtures through enantioselective hydrolysis or esterification. researchgate.netorganic-chemistry.org For example, lipase B from Candida antarctica is used in the resolution of racemic alcohols. nih.gov

Aminotransferases: In some pathways, aminotransferases are involved in the initial steps of converting amino acids to α-keto acids, which serve as precursors for branched-chain fatty acids. nih.gov

Table 1: Examples of Microorganisms and Enzymes in Chiral Ester Biosynthesis

| Microorganism | Enzyme Class | Substrate Example | Product Example |

| Saccharomyces cerevisiae (Baker's Yeast) | Ketoreductase/Alcohol Dehydrogenase | Ethyl acetoacetate | (S)-Ethyl 3-hydroxybutanoate elsevierpure.com |

| Geotrichum candidum | Reductase | Ethyl acetoacetate | (R)-Ethyl 3-hydroxybutanoate researchgate.net |

| Rhodococcus erythropolis | Nitrilase/Hydrolase | Racemic ethyl 4-cyano-3-hydroxybutyrate | (R)-ethyl-3-hydroxyglutarate nih.gov |

| Candida antarctica | Lipase | Racemic 2-pentanol | (S)-(+)-2-pentanol nih.gov |

| Pseudomonas cepacia | Lipase | Racemic aromatic chlorohydrins | Chiral chlorohydrin acetates organic-chemistry.org |

Advances in genetic and metabolic engineering have enabled the enhancement of microbial production of chiral esters. nih.gov These strategies aim to improve the titers, rates, and yields of the desired product by manipulating the host's metabolism. nih.gov

Key engineering approaches include:

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in a biosynthetic pathway can significantly boost product formation. For example, recombinant E. coli overexpressing a novel L-lysine ε-aminotransferase was developed for the synthesis of a chiral pharmaceutical intermediate. nih.gov

Heterologous Pathway Expression: Introducing genes from other organisms allows for the creation of novel biosynthetic routes in a host microorganism. nih.gov This has been successfully applied to produce a variety of chemicals, including fatty acid derivatives in S. cerevisiae and E. coli. mdpi.com

CRISPR-Cas Technology: This powerful gene-editing tool has been used for the chromosomal integration of heterologous pathways and for the fine-tuning of gene expression to optimize metabolic fluxes towards the desired product. mdpi.com

Occurrence in Plant Metabolomes and Proposed Biosynthetic Routes

While microbial synthesis is well-studied, certain chiral methyl-branched esters and their precursors are also found as natural constituents of plant metabolomes, contributing to their flavor and aroma profiles.

The isolation of volatile and semi-volatile compounds from plants often involves techniques like steam distillation or solvent extraction, followed by chromatographic and spectroscopic analysis to identify specific isomers. The presence of related branched-chain fatty acids and esters has been reported in various plant species, although the specific isolation of ethyl (3S)-3-methylheptanoate is less commonly documented in readily available literature.

The biosynthesis of branched-chain fatty acids in plants, which are the precursors to esters like ethyl (3S)-3-methylheptanoate, is thought to follow pathways similar to those in bacteria, utilizing branched-chain amino acids as starting materials. elsevierpure.com Metabolic engineering efforts have focused on introducing the necessary biosynthetic pathways into oilseed crops to produce valuable fatty acids. nih.gov

Biosynthesis of Branched-Chain Fatty Acids from Amino Acid Precursors

The carbon skeleton of (3S)-3-methylheptanoic acid is derived from the biosynthesis of branched-chain fatty acids (BCFAs). This process is well-characterized in bacteria and is understood to utilize primers derived from the catabolism of branched-chain amino acids (BCAAs). wikipedia.orgfrontiersin.org

The general pathway involves the following key steps:

Transamination: Branched-chain amino acids such as isoleucine, leucine, and valine are converted to their corresponding α-keto acids by a branched-chain amino acid aminotransferase (e.g., IlvE). nih.govresearchgate.net

Decarboxylation: The α-keto acids are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKA) complex to form short, branched-chain acyl-CoA primers. wikipedia.orgnih.gov

Isoleucine yields 2-methylbutyryl-CoA.

Leucine yields isovaleryl-CoA.

Valine yields isobutyryl-CoA.

Elongation: These primers are then elongated by the fatty acid synthase (FAS) system, using malonyl-CoA as the two-carbon donor in successive cycles, similar to straight-chain fatty acid synthesis. wikipedia.org The primer determines the nature of the resulting branched-chain fatty acid (e.g., anteiso- or iso-). frontiersin.org

For the synthesis of 3-methylheptanoic acid, an initial condensation of a C2 unit (from acetyl-CoA) with a C4 unit derived from isoleucine metabolism, followed by further elongation, is a plausible route. The final esterification to form ethyl (3S)-3-methylheptanoate would then be catalyzed by an alcohol acyltransferase.

Table 2: Precursors and Resulting Branched-Chain Fatty Acid Types

| Amino Acid Precursor | α-Keto Acid Intermediate | Acyl-CoA Primer | Resulting Fatty Acid Series |

| Isoleucine | α-keto-β-methylvaleric acid | 2-methylbutyryl-CoA | Anteiso-series (odd-numbered carbons) wikipedia.org |

| Leucine | α-ketoisocaproate | Isovaleryl-CoA | Iso-series (even-numbered carbons) |

| Valine | α-ketoisovalerate | Isobutyryl-CoA | Iso-series (odd-numbered carbons) |

This intricate network of enzymatic reactions highlights the diverse capabilities of biological systems to produce complex and stereospecific molecules like (3S)-3-Methyl-ethylester Heptanoic Acid.

Valine, Leucine, and Isoleucine-Derived Pathways

The biosynthesis of branched-chain fatty acids (BCFAs) is frequently initiated from the degradation of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. mdpi.comresearchgate.net These essential amino acids serve as primers for fatty acid synthesis after undergoing specific enzymatic transformations. This pathway is particularly well-documented in ruminant microorganisms and various bacteria. mdpi.comnih.gov

The general pathway involves two primary steps to convert the amino acid into a suitable starter unit for fatty acid synthesis:

Transamination: The initial step is the removal of the amino group from the BCAA, a reaction catalyzed by a branched-chain amino acid transferase (BCAT) enzyme. This converts the amino acid into its corresponding branched-chain α-keto acid. mdpi.com

Oxidative Decarboxylation: The resulting α-keto acid is then decarboxylated by a branched-chain-α-ketoacid dehydrogenase (BKD) complex to form a branched short-chain acyl-CoA ester. mdpi.com For instance, the α-keto acids derived from valine, leucine, and isoleucine are precursors for the synthesis of iso and anteiso series fatty acids. nih.gov

These short-chain acyl-CoA primers are subsequently elongated by a fatty acid synthetase system, which adds two-carbon units, typically from malonyl-CoA, to form the final long-chain BCFAs. mdpi.com The specific BCAA precursor determines the type of methyl branching in the resulting fatty acid.

| Precursor Amino Acid | Corresponding α-Keto Acid | Resulting Fatty Acid Series | Example Products |

| Valine | α-Ketoisovalerate | Iso (even-numbered) | iso-14:0, iso-16:0 |

| Leucine | α-Ketoisocaproate | Iso (odd-numbered) | iso-15:0, iso-17:0 |

| Isoleucine | α-Keto-β-methylvalerate | Anteiso (odd-numbered) | anteiso-15:0, anteiso-17:0 |

This table illustrates the relationship between branched-chain amino acid precursors and the resulting series of branched-chain fatty acids commonly synthesized in microorganisms. mdpi.com

The formation of 3-methylheptanoic acid, the backbone of the subject compound, can be envisioned through a similar process, likely involving an isoleucine-derived primer that undergoes specific elongation steps.

Role of Polyketide Synthases (PKSs) in Methyl Branching

Polyketide synthases (PKSs) represent another major enzymatic pathway for generating molecules with methyl branches. rsc.orgnih.gov PKSs are large, multifunctional enzymes that construct complex carbon skeletons from simple acyl-CoA precursors in an assembly-line fashion. nih.govnih.gov The structural diversity of polyketides is achieved through the combinatorial use of different starter and extender units and various chemical modifications at each step. rsc.orgnih.gov

Methyl branching in polyketide biosynthesis can be achieved in several ways:

Use of Methylmalonyl-CoA as an Extender Unit: The most common method for introducing a methyl group is the incorporation of a methylmalonyl-CoA extender unit instead of the usual malonyl-CoA. This process, catalyzed by an acyltransferase (AT) domain within the PKS module, results in a methyl branch at the α-position of the growing polyketide chain. nih.gov

β-Branching Cassettes: A more complex mechanism involves the installation of an alkyl branch at the β-carbon of the polyketide intermediate. rsc.orgpnas.org This specialized β-branching is catalyzed by a dedicated cassette of enzymes, with a key step being an aldol addition catalyzed by 3-hydroxy-3-methylglutaryl synthase (HMGS). pnas.org This enzyme is highly selective and acts on intermediates delivered by specialized acyl carrier proteins (ACPs). pnas.org

The PKS machinery is a rich source of chemo-enzymatic catalysts and offers a versatile route to complex products with defined stereochemistry. pnas.org The modular nature of Type I PKSs allows for the programmed synthesis of intricate structures, including those with precisely placed methyl groups, as seen in 3-methylheptanoic acid. nih.govpnas.org

| Branching Mechanism | Key Substrate/Enzyme | Position of Methyl Group | Description |

| α-Methylation | Methylmalonyl-CoA | α-carbon | The acyltransferase (AT) domain selects methylmalonyl-CoA as the extender unit, leading to an α-methyl branch after condensation. nih.gov |

| β-Methylation | HMGS Cassette | β-carbon | A dedicated set of enzymes, including 3-hydroxy-3-methylglutaryl synthase (HMGS), adds an acetyl-derived unit to the β-position of the growing chain. rsc.orgpnas.org |

This table compares the two primary mechanisms by which Polyketide Synthase (PKS) systems introduce methyl branches into a carbon chain.

Biological and Biochemical Functions of Chiral Methyl Branched Fatty Acid Esters Excluding Human Clinical Data

Role in Inter-species Chemical Communication and Signaling

These molecules are crucial semiochemicals, substances used by organisms to convey messages. nih.gov Fatty acid derivatives are a common class of molecules used by insects for chemical signaling, often as species-specific pheromones that regulate behaviors like mating. rutgers.edu

In insects, derivatives of methyl-branched fatty acids are well-documented as pheromones. For example, various isomers of methyl-heptanoic acid have been identified as components of sex pheromones in the cowpea weevil (Callosobruchus maculatus), a significant pest of legumes. usda.gov The biosynthesis of these fatty acid-derived pheromones is a complex process involving multiple enzymatic steps, including desaturation and reduction, to create the specific molecules used for signaling. nih.govfrontiersin.org While not acting as pheromones, fatty acid methyl esters have also demonstrated repellent or growth-inhibitory effects against certain insect pests, such as the aphid Myzus persicae and the cotton bollworm Helicoverpa armigera. 59.160.153mdpi.com

In microorganisms, methyl-branched fatty acids and their derivatives can act as signaling molecules. For instance, in Xanthomonas campestris, the bacterium responsible for black rot in cruciferous plants, branched-chain fatty acids are precursors to the Diffusible Signal Factor (DSF) family of signals. frontiersin.org These signals are involved in quorum sensing, a process that allows bacteria to coordinate gene expression and behavior, including the production of virulence factors, based on population density. frontiersin.org The biosynthesis of these signaling molecules is directly linked to the metabolism of branched-chain amino acids. frontiersin.org

| Organism | Compound Class | Observed Biological Activity |

|---|---|---|

| Cowpea Weevil (Callosobruchus maculatus) | Methyl-heptenoic acids | Component of female-produced sex pheromone, elicits male attraction. usda.gov |

| Green Peach Aphid (Myzus persicae) | Coconut Fatty Acid Methyl Esters | Exhibits repellent effects against winged individuals. mdpi.com |

| Cotton Bollworm (Helicoverpa armigera) | Fatty Acid Methyl Esters (from seed oil) | Shows growth inhibitory activity against larvae. 59.160.153 |

The biological activity of chiral molecules like (3S)-3-Methyl-ethylester Heptanoic Acid is often highly dependent on their specific three-dimensional structure. In insects, the olfactory receptors responsible for detecting pheromones are exquisitely sensitive to the stereochemistry of the signaling molecule. A specific enantiomer (the R or S form) or a precise ratio of enantiomers is often required to elicit a behavioral response. This stereospecificity ensures that communication is species-specific, preventing cross-attraction between different species. While research often focuses on the parent acids or related pheromone structures, the principle of stereospecific chemoreception is a fundamental aspect of insect chemical ecology. nih.gov

Participation in Microbial Lipid Metabolism and Membrane Physiology

Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacteria, particularly Gram-positive species. frontiersin.orgnih.gov They are synthesized using branched-chain amino acids like isoleucine, leucine, and valine as primers. nih.govwikipedia.org The specific type of BCFAs produced, such as iso or anteiso forms, depends on the primer molecule used. wikipedia.org

The incorporation of methyl-branched fatty acids into membrane phospholipids (B1166683) has a profound effect on the physical properties of the bacterial cell membrane. nih.govacs.orgnih.gov The methyl branch disrupts the tight, orderly packing of the fatty acid chains, which increases the fluidity of the membrane. acs.orgnih.govresearchgate.net This is a critical adaptation mechanism that allows bacteria to maintain membrane function in response to environmental changes, such as shifts in temperature. nih.govmdpi.com For instance, an increase in the proportion of anteiso fatty acids, which create a more fluid membrane structure than iso fatty acids, is a known adaptive response to cold temperatures in some bacteria. nih.govmdpi.com By modulating the ratio of straight-chain to branched-chain fatty acids, bacteria can fine-tune their membrane fluidity to ensure cellular integrity and function under various conditions. acs.orgmdpi.com

| Fatty Acid Type | Structural Feature | Effect on Membrane |

|---|---|---|

| Straight-Chain Saturated | Linear acyl chain | Promotes ordered packing, decreases fluidity. acs.org |

| Methyl-Branched (general) | Methyl group along the chain | Disrupts packing, increases fluidity, lowers lipid ordering. acs.orgresearchgate.net |

| iso-Branched | Methyl group on the penultimate carbon | Increases fluidity. mdpi.com |

| anteiso-Branched | Methyl group on the antepenultimate carbon | Creates a more fluid membrane than iso-branched acids. nih.govmdpi.com |

Microorganisms can utilize and transform fatty acids and their derivatives. The synthesis of BCFAs in bacteria is initiated by the enzyme FabH, which selectively uses branched-chain acyl-CoA primers derived from amino acid metabolism. frontiersin.orgnih.gov For example, 2-methylbutyryl-CoA, derived from isoleucine, is used to initiate the synthesis of anteiso-series fatty acids. wikipedia.org Bacteria can take up the necessary precursor amino acids from their environment to produce these essential membrane components. nih.govoup.com The metabolism of these amino acids is therefore tightly linked to the composition of the cell membrane and the production of signaling molecules derived from BCFAs. frontiersin.org

Enzymatic Transformations and Biocatalytic Potential in Non-Human Systems

Enzymes, particularly lipases, are widely used as biocatalysts for the synthesis and modification of esters like this compound. mdpi.comresearchgate.net These enzymatic reactions are valued for their high selectivity and ability to operate under mild, environmentally friendly conditions. mdpi.com

Lipases can catalyze the esterification of a carboxylic acid with an alcohol to produce an ester, or the reverse reaction, hydrolysis. nih.govdtu.dk A key application of this technology is in kinetic resolution, a process used to separate a racemic mixture (an equal mix of both enantiomers) of a chiral compound. nih.gov In this process, the enzyme selectively reacts with one enantiomer faster than the other. For instance, a lipase (B570770) might selectively hydrolyze the ethyl ester of (R)-3-methylheptanoic acid, leaving the desired (S)-3-methylheptanoic acid ethyl ester unreacted and in high enantiomeric purity. mdpi.comresearchgate.net

The substrate specificity of lipases can be influenced by the structure of the fatty acid. Studies on methyl-branched octanoic acids have shown that the position of the methyl branch significantly affects the reaction rate. nih.gov Branching at the 3-position, as in 3-methylheptanoic acid, can virtually eliminate activity for some lipases, indicating a high degree of steric hindrance near the enzyme's active site. nih.gov However, other lipases, such as Novozym® 435 (from Candida antarctica), have proven effective in catalyzing the synthesis of esters from branched acids. mdpi.com This highlights the importance of selecting the appropriate enzyme for a specific biocatalytic transformation. The development of these enzymatic processes is crucial for producing enantiomerically pure chiral building blocks for various applications. researchgate.netmdpi.com

Esterase and Lipase-Catalyzed Hydrolysis and Synthesis

Esterases and lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile biocatalysts that function at the interface of aqueous and organic phases. In aqueous environments, they predominantly catalyze the hydrolysis of ester bonds. Conversely, in non-aqueous media with low water activity, these enzymes can drive the reverse reaction: the synthesis of esters through esterification or transesterification. nih.govacs.org This dual capability is widely exploited for the kinetic resolution of racemic mixtures of chiral esters and alcohols. jocpr.com

Enantioselective Hydrolysis:

The kinetic resolution of racemic methyl-branched fatty acid esters via lipase-catalyzed hydrolysis is a well-established method for separating enantiomers. In this process, the enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other. This results in a mixture containing one enantiomer of the acid and the unreacted, enantiomerically enriched ester. mdpi.com The choice of lipase is critical, as different enzymes exhibit different enantiopreferences and efficiencies (E-values). For instance, lipases from Candida rugosa (CRL), Burkholderia cepacia (BCL, formerly Pseudomonas cepacia), and Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) are frequently used. mdpi.comnih.gov

Research has demonstrated the successful resolution of various chiral esters. In the preparation of Pregabalin, an anticonvulsant drug, a key intermediate, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, underwent enantioselective hydrolysis catalyzed by Novozym 435. mdpi.com Similarly, studies on the hydrolysis of racemic Naproxen methyl ester using CRL have shown high conversion and excellent enantioselectivity. mdpi.com The enantioselectivity of these reactions is influenced by factors such as the structure of the substrate, the solvent, and the temperature. nih.gov

| Racemic Ester Substrate | Enzyme (Lipase) | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Naproxen methyl ester | Candida rugosa (CRL) | Hydrolysis | Conversion of 49% and a high E-value of 174.2 were achieved. | mdpi.com |

| γ-Nitro esters (for Pregabalin synthesis) | Novozym 435 (CALB) | Hydrolysis | Afforded (S)-γ-nitro acids with enantiomeric excess (ee) between 87% and 94%. | mdpi.com |

| Aryltrimethylsilyl chiral alcohols (acetylated) | Lipase | Hydrolysis | Attempts to hydrolyze certain ortho-substituted esters were unsuccessful, showing substrate specificity. | mdpi.com |

| Symmetric Biphenyl Esters | PFL, MML, RNL, CRL | Chemoselective Hydrolysis | Enzymes showed different chemoselectivities, allowing for the controlled formation of unsymmetric acid products. | nih.gov |

Enzymatic Synthesis:

The synthesis of chiral esters using lipases is a powerful alternative to traditional chemical methods, often providing superior regio- and enantioselectivity under milder conditions. nih.gov This process typically involves either the direct esterification of a fatty acid with an alcohol or the transesterification of an existing ester (like a vinyl or methyl ester) with an alcohol. nih.govnih.gov The synthesis of branched-chain fatty acid (BCFA)-enriched structured triacylglycerols has been achieved through the esterification of BCFA and glycerol, with Lipozyme 435 (an immobilized form of CALB) being identified as a highly effective catalyst. nih.gov The reaction conditions, such as the molar ratio of substrates, temperature, and choice of solvent (or lack thereof in solvent-free systems), are optimized to maximize yield and selectivity. nih.govmdpi.com

Stereoselective Bioreductions and Biooxidations

Stereoselective Bioreductions:

The stereoselective reduction of prochiral ketones, particularly β-keto esters, to form chiral β-hydroxy esters is a cornerstone of asymmetric biocatalysis. Chiral β-hydroxy esters are valuable building blocks in the synthesis of many complex organic molecules. This transformation is most often accomplished using ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), or through whole-cell biotransformations with organisms like baker's yeast (Saccharomyces cerevisiae). mdpi.comnih.govnih.gov

These enzymatic reductions are prized for their ability to generate products with high diastereomeric excess (de) and enantiomeric excess (ee). researchgate.net A wide array of KREDs have been identified and screened for their ability to reduce various β-keto esters, including those with α-methyl substitutions. mdpi.comresearchgate.net The stereochemical outcome of the reaction (whether the (R)- or (S)-alcohol is formed) depends on the specific enzyme used, as different ADHs follow either Prelog's rule or anti-Prelog selectivity. nih.gov For example, research into the bioreduction of a series of α-diazo-β-keto esters using a panel of commercially available KREDs demonstrated that the corresponding chiral α-diazo-β-hydroxy esters could be obtained with conversions often exceeding 99% and enantiomeric excesses greater than 99%. mdpi.comresearchgate.net

| Substrate (Keto Ester) | Biocatalyst (Enzyme/Organism) | Product (Hydroxy Ester) | Conversion (%) | Stereoselectivity (>% ee or de) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-azido-2-diazo-3-oxobutanoate | KRED-P2-D11 | (R)-Ethyl 4-azido-2-diazo-3-hydroxybutanoate | >99 | >99 ee | mdpi.com |

| Ethyl 2-diazo-3-oxopentanoate | Ras-ADH | (R)-Ethyl 2-diazo-3-hydroxypentanoate | >99 | 99 ee | mdpi.com |

| Methyl pyruvate | Baker's Yeast | (R)-Methyl lactate | High Yield | High ee | nih.gov |

| Bulky α-amino β-keto esters | Evolved KRED from Exiguobacterium sp. | (2S, 3R)-amino alcohols | >99 | >99 de, >99 ee | rsc.org |

| 1-Aryl-2-nitro-1-ethanone | RasADH/SyADH | (R)-β-nitro alcohols | >99 | >99 ee | rsc.org |

Biooxidations:

The biooxidation of methyl-branched fatty acids (the carboxylic acid counterparts to the esters) is a critical metabolic process. While direct enzymatic oxidation of the ester form is less documented, the pathways for the corresponding acids are well-understood. Branched-chain fatty acids like phytanic acid, which has a methyl group at the β-carbon, cannot be metabolized through the standard β-oxidation pathway. nih.gov Instead, these molecules undergo α-oxidation in the peroxisomes. youtube.com

This pathway involves the enzymatic removal of a single carbon from the carboxyl end of the fatty acid. The process is initiated by a hydroxylase that adds a hydroxyl group to the α-carbon. youtube.com Subsequent steps lead to the release of the original carboxyl carbon as CO2 (or formyl-CoA), resulting in a fatty acid that is one carbon shorter and now has its methyl branch at the α-position, making it a suitable substrate for subsequent β-oxidation. nih.govyoutube.com Defects in this pathway can lead to the accumulation of branched-chain fatty acids. nih.gov

Advanced Analytical and Stereochemical Characterization Methodologies for Ethyl 3s 3 Methylheptanoate Excluding Basic Identification Data

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. eijppr.comgcms.cz This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation. eijppr.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful method for the enantioseparation of chiral compounds like ethyl (3S)-3-methylheptanoate. nih.govresearchgate.net The choice of CSP is critical for achieving successful separation. nih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely successful for a broad range of chiral separations. eijppr.comnih.gov These are often coated or immobilized on a silica (B1680970) support. Immobilized phases offer the advantage of being compatible with a wider range of solvents, which can be beneficial for method development. hplc.euchromatographyonline.com For instance, CHIRALPAK® IA and CHIRALPAK® IB are immobilized polysaccharide-based columns that have shown complementary selectivity profiles. hplc.eu

Pirkle-type CSPs, which are covalently bonded to the silica support, offer excellent durability and are compatible with a wide range of mobile phases, including both normal-phase and reversed-phase conditions. eijppr.comhplc.eu These phases often work on the principle of forming transient diastereomeric complexes with the enantiomers, with one complex having a stronger binding affinity than the other, resulting in differential retention. eijppr.com

The mobile phase composition is a key factor in optimizing chiral separations. hplc.euymc.co.jp In normal-phase HPLC, a mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol) is commonly used. hplc.euymc.co.jp The type and concentration of the modifier can significantly impact the retention and resolution of the enantiomers. hplc.eu

Table 1: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector Examples | Separation Principle |

|---|---|---|

| Polysaccharide-based | Amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) nih.govchromatographyonline.com | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions |

| Pirkle-type | (S)-N-(3,5-Dinitrobenzoyl)leucine, (3R,4S)-4-(3,5-Dinitrobenzamido)-3-[3-(dimethylsilyloxy)propyl]-1,2,3,4-tetrahydrophenanthrene silica hplc.euresearchgate.net | π-π interactions, hydrogen bonding, dipole-dipole interactions to form diastereomeric complexes |

| Cyclodextrin-based | β-Cyclodextrin derivatives nih.govnih.gov | Formation of inclusion complexes where one enantiomer fits better into the chiral cavity |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Chiral Separations

Gas Chromatography (GC): Chiral GC is a highly efficient technique for separating volatile enantiomers. azom.com It typically employs capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cznih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. azom.com The stability of these complexes differs, leading to different retention times. azom.com For compounds like ethyl (3S)-3-methylheptanoate, direct analysis by chiral GC is feasible due to its volatility. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for optimizing the separation. gcms.cz

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations. researchgate.netselvita.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.comafmps.be

Polysaccharide-based CSPs are widely used in SFC and have shown high success rates in resolving a diverse range of chiral compounds. researchgate.netnih.gov The ability to screen multiple columns and modifiers rapidly makes SFC an efficient tool for chiral method development. nih.govafmps.be

Table 2: Comparison of Chiral Chromatographic Techniques

| Technique | Typical Stationary Phases | Mobile Phase | Advantages |

|---|---|---|---|

| HPLC | Polysaccharide, Pirkle-type, Cyclodextrin eijppr.comnih.gov | Organic solvents (hexane, ethanol, etc.), aqueous buffers | Wide applicability, well-established methods |

| GC | Derivatized cyclodextrins gcms.cznih.gov | Inert gas (He, H₂, N₂) | High resolution for volatile compounds, fast analysis |

| SFC | Polysaccharide, Pirkle-type chromatographyonline.comnih.gov | Supercritical CO₂ with organic modifiers | Fast, efficient, reduced organic solvent consumption |

Method Development for Complex Mixture Analysis

Developing a robust chiral separation method for a compound within a complex matrix, such as a natural extract or a reaction mixture, requires a systematic approach. ymc.co.jpafmps.be A common strategy involves an initial screening of a set of complementary chiral stationary phases and mobile phase compositions to identify the most promising conditions for separation. nih.govafmps.be

For HPLC and SFC, this screening often involves testing several polysaccharide-based columns with different mobile phases, such as hexane/isopropanol and hexane/ethanol for normal-phase HPLC, or CO₂ with methanol and isopropanol as modifiers for SFC. ymc.co.jpnih.gov The addition of acidic or basic additives to the mobile phase can sometimes improve peak shape and resolution, particularly for ionizable compounds. ymc.co.jp

Once initial separation is achieved, the method can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column temperature. ymc.co.jpafmps.be For complex mixtures, sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering components and concentrate the analyte of interest before chiral analysis.

Advanced Spectroscopic Methods for Absolute and Relative Stereochemical Assignment

While chromatography can separate enantiomers, spectroscopic techniques are required to determine their absolute configuration (the actual three-dimensional arrangement of atoms).

Vibrational and Electronic Circular Dichroism (VCD/ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The process involves measuring the experimental VCD or ECD spectrum of the compound and comparing it to the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the (S)-enantiomer). americanlaboratory.comnih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. americanlaboratory.comresearchgate.net If the experimental spectrum is the mirror image of the calculated spectrum, the compound has the opposite absolute configuration. americanlaboratory.com

VCD measures the differential absorption of circularly polarized infrared light associated with molecular vibrations. It is applicable to virtually all chiral molecules. rsc.org

ECD measures the differential absorption of circularly polarized UV-visible light associated with electronic transitions. It is particularly useful for molecules containing chromophores. nih.govencyclopedia.pub

The combination of both VCD and ECD can provide a more confident and detailed stereochemical analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the stereochemistry of chiral molecules through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govnih.gov

Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture of the analyte (e.g., the alcohol precursor to ethyl (3S)-3-methylheptanoate) is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. researchgate.netnih.gov These diastereomers have different physical properties and, therefore, will exhibit distinct signals in the NMR spectrum. nih.gov By analyzing the differences in the chemical shifts of the diastereomeric products, it is possible to determine the enantiomeric ratio and, in some cases, the absolute configuration. dntb.gov.ua A widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. dntb.gov.uabeilstein-archives.org

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form weak, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govunipi.it This interaction leads to a differentiation of the NMR signals of the two enantiomers, allowing for the determination of enantiomeric purity. unipi.it Unlike CDAs, the use of CSAs does not require covalent modification of the analyte. nih.gov

Mass Spectrometry-Based Approaches for Metabolic Tracing and Structural Elucidation

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), serves as a powerful tool for the structural elucidation of volatile compounds such as Ethyl (3S)-3-methylheptanoate. researchgate.net These methods are instrumental in identifying the compound and its metabolites in complex biological matrices. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, provides highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its metabolic products. nih.gov

For structural elucidation, electron ionization (EI) is a common technique used in GC-MS. The resulting mass spectrum displays a unique fragmentation pattern that acts as a chemical fingerprint. For ethyl 3-methylheptanoate, fragmentation would likely occur at the ester functional group and along the alkyl chain. Key fragmentation pathways would include the loss of the ethoxy group (-OCH2CH3), McLafferty rearrangement, and cleavage at the branched methyl group, leading to a series of characteristic ions.

Metabolic tracing studies utilize stable isotope labeling to track the biotransformation of a target compound. In the case of Ethyl (3S)-3-methylheptanoate, molecules can be synthesized with heavy isotopes (e.g., ¹³C, ²H) at specific positions. When introduced into a biological system, the labeled compound and its metabolites can be distinguished from their unlabeled, endogenous counterparts by the mass shift in the mass spectrometer. This allows for the unambiguous identification of metabolic pathways, such as hydrolysis of the ester bond to form 3-methylheptanoic acid and ethanol, followed by further oxidation or conjugation of the resulting acid.

The table below illustrates the predicted key mass spectral fragments for unlabeled Ethyl 3-methylheptanoate under Electron Ionization (EI) conditions, which are critical for its identification and structural analysis.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance in Structural Elucidation |

|---|---|---|

| 172 | [M]⁺ (Molecular Ion) | Represents the intact molecule, confirming the molecular weight. |

| 127 | [M - OCH₂CH₃]⁺ | Indicates the loss of the ethoxy group, characteristic of an ethyl ester. |

| 101 | [CH(CH₃)CH₂COOCH₂CH₃]⁺ | Results from cleavage of the butyl group from the main chain. |

| 88 | [CH₂(C=O)OCH₂CH₃]⁺ | Generated via McLafferty rearrangement, a key indicator of the ethyl ester structure. |

| 73 | [COOCH₂CH₃]⁺ | Represents the ethyl ester functional group. |

| 57 | [C₄H₉]⁺ | Indicates the presence of the butyl side chain. |

Emerging Technologies for High-Throughput Enantiomeric Analysis and Monitoring

The determination of enantiomeric purity is critical in many fields, and there is a growing demand for analytical methods that are both fast and efficient. researchgate.net Traditional chiral chromatography, while reliable, can be time-consuming. wikipedia.org Consequently, several emerging technologies are being developed for the high-throughput enantiomeric analysis and monitoring of chiral molecules like Ethyl (3S)-3-methylheptanoate. acs.org

Microfluidics systems, or "lab-on-a-chip" technologies, are revolutionizing chiral separations by offering miniaturization, high speed, and reduced solvent consumption. mdpi.comnih.gov These devices can integrate techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) onto a small chip, allowing for rapid, automated, and parallel analysis of multiple samples. mdpi.comnih.gov

Fluorescence-based assays represent another promising high-throughput approach. nih.gov These methods involve the use of chiral fluorescent selectors that form diastereomeric complexes with the enantiomers of an analyte. nih.gov The resulting complexes exhibit different fluorescence intensities or wavelengths, which can be measured rapidly using a microplate reader, enabling the determination of enantiomeric excess (e.e.) in a large number of samples simultaneously. nih.gov This technique is particularly valuable for screening chiral catalysts and monitoring asymmetric reactions in real-time. nih.gov

Direct mass spectrometry-based methods are also gaining traction for rapid chiral analysis without the need for chromatographic separation. acs.org Techniques such as chiral guest-host complexation coupled with electrospray ionization mass spectrometry (ESI-MS) can distinguish between enantiomers based on the differential stability of the diastereomeric complexes formed.

The following table compares several emerging technologies for high-throughput enantiomeric analysis.

| Technology | Principle of Operation | Throughput | Key Advantages |

|---|---|---|---|

| Chiral HPLC/SFC with Fast Gradients | Rapid elution of enantiomers from a chiral stationary phase using steep solvent gradients in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.gov | Medium to High | High resolution and sensitivity; applicable to a wide range of compounds. nih.gov |

| Microfluidics/Lab-on-a-Chip | Miniaturized chromatographic or electrophoretic separation on a microchip. mdpi.comnih.gov | High | Extremely fast analysis times, low sample/reagent consumption, potential for automation and parallelization. nih.gov |

| Fluorescence-Based Assays | Formation of diastereomeric complexes with a chiral fluorescent sensor, leading to enantiomer-specific changes in fluorescence. nih.gov | Very High | Amenable to microplate format for massive parallel screening; high sensitivity. nih.gov |

| Direct Mass Spectrometry (MS) | Enantiomers are distinguished by forming diastereomeric complexes with a chiral selector, which show different fragmentation or stability in the mass spectrometer. acs.org | High | Avoids time-consuming chromatographic separation; provides structural information. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. Can be used with chiral host molecules to induce a measurable CD signal in guest analytes. acs.org | High | Non-destructive; can be used for real-time monitoring in a high-throughput format. acs.org |

Advanced Applications in Chemical Synthesis, Materials Science, and Biotechnology Excluding Dosage, Safety, and Human Clinical Applications

Role as Chiral Building Blocks in Complex Molecule Synthesis

(3S)-3-Methyl-ethylester Heptanoic Acid, and its corresponding carboxylic acid, serve as important chiral building blocks in organic synthesis. researchgate.netresearchgate.netnih.gov A chiral building block is a molecule that possesses a defined stereocenter, which can be incorporated into a larger, more complex molecule, thereby controlling the stereochemistry of the final product. The use of such synthons is a powerful strategy in modern chemistry for the efficient construction of enantiomerically pure compounds. researchgate.netnih.gov

Chiral 3-methyl-alkanoic acids are important intermediates in the synthesis of various natural products. researchgate.net For instance, the stereoselective synthesis of certain insect pheromones relies on the incorporation of chiral centers, which can be derived from precursors like (3S)-3-Methylheptanoic acid. The precise stereochemistry of these pheromones is often crucial for their biological activity.

In a related context, derivatives of chiral propanoic acids have been utilized in the creation of opioid peptide analogues. For example, (3S)-3-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been incorporated into cyclic enkephalin analogues to investigate structure-activity relationships at opioid receptors. nih.gov This highlights the role of such chiral acids in developing new therapeutic leads by modifying the structure of known biologically active molecules.

| Application Area | Example Compound/Class | Significance of Chirality |

| Pheromone Synthesis | Insect Pheromones | Crucial for biological activity and species-specific recognition. |

| Pharmaceutical Analogs | Opioid Peptide Analogues | Influences receptor binding and agonist/antagonist activity. nih.gov |

Chiral carboxylic acids and their derivatives are fundamental in the development of asymmetric catalysis. snnu.edu.cn They can be used to create chiral ligands that coordinate with metal centers to form catalysts capable of inducing enantioselectivity in chemical reactions. nih.govsigmaaldrich.com While direct examples of this compound in this context are not extensively documented, the broader class of chiral acids is widely employed for this purpose. The combination of achiral metal complexes with chiral carboxylic acids has emerged as a powerful strategy for enantioselective C-H functionalization, a key process in modern synthetic chemistry. snnu.edu.cn

These chiral ligands and catalysts are instrumental in producing enantiomerically enriched compounds, which are of high value in the pharmaceutical and agrochemical industries. The modular nature of many chiral ligands allows for fine-tuning of the catalyst's steric and electronic properties to optimize enantioselectivity for a specific transformation. nih.gov

Biotechnological Production of Value-Added Chemicals

The microbial synthesis of specialty chemicals from renewable feedstocks is a rapidly growing field of biotechnology. nih.govresearchgate.net While the direct biotechnological production of this compound is not yet a widely established process, research into the microbial production of other chiral esters and carboxylic acids provides a strong foundation for its potential development. researchgate.netnih.govdocksci.com

In the context of a biorefinery, microorganisms can be engineered to convert biomass-derived sugars and other renewable feedstocks into a variety of valuable chemicals, including esters. researchgate.net The production of fatty acid ethyl esters as biofuels is one prominent example. researchgate.net The microbial production of esters like ethyl acetate (B1210297) by yeasts such as Kluyveromyces marxianus, Pichia anomala, and Candida utilis has been explored, demonstrating the feasibility of using fermentation to produce these compounds. researchgate.netdocksci.com These processes offer a more sustainable alternative to traditional petrochemical-based manufacturing.

Metabolic engineering plays a crucial role in optimizing microbial strains for the overproduction of desired chemicals. nih.govmdpi.com This involves the rational modification of cellular metabolic pathways to enhance the flux towards a target molecule. Key strategies include the overexpression of genes in the desired biosynthetic pathway and the deletion of genes in competing pathways. nih.govresearchgate.net

For the production of a specific chiral ester like this compound, this could involve engineering the fatty acid synthesis pathways of a host organism and introducing specific enzymes that can control the stereochemistry of the final product. For example, the microbial reduction of a keto-ester precursor is a common method for producing chiral hydroxy esters, and similar biocatalytic approaches could be envisioned for other chiral compounds. researchgate.net

| Metabolic Engineering Strategy | Objective | Example Application |

| Gene Overexpression | Increase flux through the desired biosynthetic pathway. | Enhancing production of carboxylic acids. nih.govresearchgate.net |

| Gene Deletion | Block competing metabolic pathways. | Preventing the formation of byproducts. nih.govresearchgate.net |

| Heterologous Gene Expression | Introduce novel enzymatic activities. | Enabling the synthesis of non-native chemicals. |

Development of Chiral Materials and Polymers with Specific Stereochemical Properties

The incorporation of chiral units into polymers can lead to materials with unique and desirable properties, such as the ability to form helical structures. While the use of this compound in this area is not well-documented, the principles of stereoselective polymerization provide a basis for its potential application.

Stereoselective polymerization is a process that controls the stereochemistry of the repeating units in a polymer chain. nsf.gov This can be achieved using chiral catalysts or by polymerizing chiral monomers. The resulting stereoregular polymers can have significantly different physical and chemical properties compared to their atactic (non-stereoregular) counterparts. For example, the stereoselective polymerization of arylacetylenes can produce helical polymers with specific optical and electronic properties. nsf.gov The development of chiral-at-metal catalysts, where the chirality originates from the metal center itself, is also an active area of research for controlling polymer stereochemistry. rsc.org The introduction of a chiral monomer like this compound or its derivatives into a polymer backbone could be a strategy to induce specific macromolecular conformations and create materials with tailored chiroptical or recognition properties.

Future Research Directions and Unaddressed Challenges in Ethyl 3s 3 Methylheptanoate Research

Development of More Sustainable and Atom-Economical Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds like ethyl (3S)-3-methylheptanoate is a central theme in organic chemistry. rsc.org Traditional methods often rely on chiral auxiliaries or resolutions of racemic mixtures, which can be inefficient and generate significant waste. Future research is increasingly directed towards catalytic asymmetric synthesis, which offers a more sustainable and atom-economical alternative. rsc.org

Key areas for development include:

Organocatalysis: Chiral organocatalysts present a metal-free option for asymmetric synthesis, reducing the risk of heavy metal contamination in products and waste streams. chemistryviews.org Developing organocatalytic routes, such as asymmetric Michael additions or alkylations to build the chiral center, could provide a greener pathway to the 3-methylheptanoic acid precursor.

Biocatalysis: The use of enzymes, such as lipases or esterases, offers high enantioselectivity under mild conditions. unipd.it Research into dynamic kinetic resolution, where an enzyme selectively acylates one enantiomer of a racemic alcohol while a catalyst racemizes the unreacted enantiomer, can theoretically achieve a 100% yield of the desired chiral ester. unipd.it Identifying or engineering enzymes specific for the synthesis of ethyl (3S)-3-methylheptanoate is a promising research frontier. nih.gov

Transition Metal Catalysis: Advances in nickel-catalyzed couplings and other transition metal-based reactions allow for the convergent synthesis of chiral esters from simple starting materials like olefins and alkyl halides. nih.gov Fine-tuning these catalytic systems to favor the (S)-enantiomer with high selectivity would represent a significant advancement.

These modern approaches aim to reduce the number of synthetic steps, minimize the use of protecting groups, and decrease waste production, aligning with the principles of green chemistry. mdpi.com

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Advantages | Challenges for Ethyl (3S)-3-Methylheptanoate |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Readily available starting materials. | Limited to the inherent chirality of the starting pool; may require multiple steps. |

| Asymmetric Catalysis | Employs a small amount of a chiral catalyst (metal-based or organic) to generate large quantities of a chiral product. rsc.org | High atom economy; low catalyst loading; tunable selectivity. | Catalyst development and optimization; potential for metal contamination. |

| Biocatalysis / Enzymatic Resolution | Uses enzymes to selectively react with one enantiomer in a racemic mixture or to perform an asymmetric transformation. unipd.it | High enantioselectivity; mild reaction conditions; environmentally benign. | Enzyme discovery and stability; substrate scope limitations; potential for low yields (max 50% in simple resolutions). |

Elucidation of Novel Biological Roles and Molecular Mechanisms in Underexplored Systems

While ethyl (3S)-3-methylheptanoate is known as an insect pheromone, its full biological scope is likely much broader. The parent compound, 3-methylheptanoic acid, is a branched-chain fatty acid, a class of molecules with diverse roles in metabolism. ontosight.ainih.gov Future research should aim to uncover its function in organisms where its presence has been noted but not fully investigated.

Potential research avenues include:

Non-Pheromonal Functions in Insects: Beyond its role in chemical communication, the compound could have physiological functions within the insects that produce it, such as in energy storage or as a precursor to other essential molecules.

Roles in Other Organisms: Investigating the presence and function of ethyl (3S)-3-methylheptanoate in plants, fungi, or bacteria could reveal entirely new biological contexts. For example, it could act as a signaling molecule in plant-microbe interactions or as a defense compound.

Molecular Mechanism of Perception: For its known pheromonal roles, the precise molecular interactions with olfactory receptors in insect antennae are often not fully characterized. Elucidating how the specific stereochemistry and structure of ethyl (3S)-3-methylheptanoate lead to a neuronal signal can provide fundamental insights into chemoreception and inform the design of species-specific pest management strategies.

Integration of Multi-Omics Technologies for Comprehensive Biosynthetic Pathway Analysis

Understanding how organisms naturally produce ethyl (3S)-3-methylheptanoate requires a deep dive into their genetic and metabolic machinery. The biosynthesis is believed to originate from fatty acid pathways, but the specific enzymes responsible for the methyl branching and final esterification are not fully identified in all relevant species. ontosight.aiscispace.com The integration of multiple "omics" technologies provides a powerful, holistic approach to unraveling these complex biosynthetic pathways. nih.gov

This integrative strategy would involve:

Genomics: Sequencing the genome of a producer organism to identify all potential genes involved in fatty acid synthesis and modification, such as desaturases, reductases, and acyltransferases. nih.gov

Transcriptomics: Analyzing the RNA expressed in the specific tissues that produce the compound (e.g., insect pheromone glands). peerj.com This helps pinpoint which genes are active during production. peerj.com

Proteomics: Identifying the actual proteins (enzymes) present in these tissues to confirm that the genes are being translated into functional machinery.

Metabolomics: Profiling the small molecules (metabolites) present in the tissues to identify precursors, intermediates, and the final products of the biosynthetic pathway. nih.gov

By combining these datasets, researchers can build a comprehensive model of how an organism synthesizes ethyl (3S)-3-methylheptanoate, from the genetic blueprint to the final chemical product. plos.org This knowledge is crucial for potential bio-engineering efforts to produce the compound in microbial hosts.

Table 2: Multi-Omics Technologies for Pathway Elucidation

| Technology | Information Provided | Application to Ethyl (3S)-3-Methylheptanoate Biosynthesis |

|---|---|---|

| Genomics | The complete set of genes (the "blueprint"). | Identifies candidate genes for fatty acid synthases, methyltransferases, and esterases. |

| Transcriptomics | Genes that are actively being expressed as RNA. peerj.com | Narrows down candidate genes by showing which are "turned on" in pheromone-producing glands. peerj.com |

| Proteomics | The full complement of proteins in a cell/tissue. | Confirms the presence of the enzymes encoded by the expressed genes. |

| Metabolomics | The profile of all small-molecule metabolites. nih.gov | Identifies precursors (e.g., propionyl-CoA, acetyl-CoA) and intermediates in the pathway. |